molecular formula C12H13BrFNO3 B8156717 (3-Bromo-5-fluoro-4-methoxyphenyl)(morpholino)methanone

(3-Bromo-5-fluoro-4-methoxyphenyl)(morpholino)methanone

Cat. No.: B8156717
M. Wt: 318.14 g/mol
InChI Key: SXYYWNWVRHYGQT-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoro-4-methoxyphenyl)(morpholino)methanone is an organic compound that features a combination of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluoro-4-methoxyphenyl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Methoxylation: The attachment of a methoxy group to the phenyl ring.

    Morpholino Group Addition:

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and fluorine gas or a fluorinating agent for fluorination. Methoxylation can be achieved using methanol and a suitable catalyst, while the morpholino group can be introduced using morpholine and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluoro-4-methoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The bromine, fluorine, and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(3-Bromo-5-fluoro-4-methoxyphenyl)(morpholino)methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluoro-4-methoxyphenyl)(morpholino)methanone involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and methoxy groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4-methoxyphenyl)(morpholino)methanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (5-Fluoro-4-methoxyphenyl)(morpholino)methanone: Lacks the bromine atom, potentially altering its chemical properties.

    (3-Bromo-5-fluoro-4-methoxyphenyl)(piperidino)methanone: Contains a piperidino group instead of a morpholino group, which can change its interaction with biological targets.

Uniqueness

(3-Bromo-5-fluoro-4-methoxyphenyl)(morpholino)methanone is unique due to the specific combination of bromine, fluorine, and methoxy groups on the phenyl ring, along with the morpholino group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3-bromo-5-fluoro-4-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO3/c1-17-11-9(13)6-8(7-10(11)14)12(16)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYYWNWVRHYGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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